Divinyl protochlorophyllide

説明

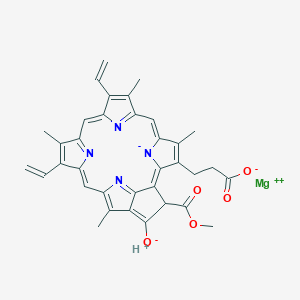

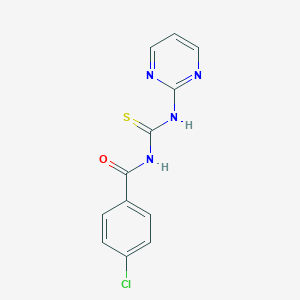

Divinyl protochlorophyllide is an intermediate in the biosynthesis of chlorophyll . It is a substrate for the enzyme divinyl chlorophyllide a 8-vinyl-reductase, which catalyzes the reduction of the 8-vinyl group on the tetrapyrrole to an ethyl group . This enzyme is part of the biosynthetic pathway to chlorophylls .

Synthesis Analysis

The synthesis of divinyl protochlorophyllide involves the reduction of the 8-vinyl group on the tetrapyrrole to an ethyl group, which is indispensable for monovinyl chlorophyll synthesis . This process is catalyzed by the enzyme 3,8-divinyl protochlorophyllide a 8-vinyl-reductase . The enzyme can also convert alternative substrates, for example, 3,8-divinyl chlorophyllide a .Molecular Structure Analysis

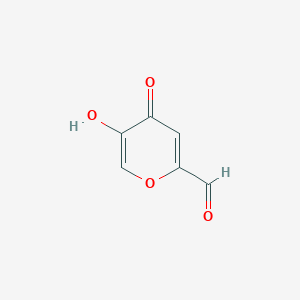

Divinyl protochlorophyllide has a tetrapyrrole structure with a Mg ion at the center . The structure is similar to that of protochlorophyllide a, but it has an additional vinyl group .Chemical Reactions Analysis

The main chemical reaction involving divinyl protochlorophyllide is its reduction to protochlorophyllide. This reaction is catalyzed by the enzyme divinyl chlorophyllide a 8-vinyl-reductase and involves the substrates 3,8-divinylprotochlorophyllide, NADPH, and H+ .Physical And Chemical Properties Analysis

The physical and chemical properties of divinyl protochlorophyllide are influenced by the solvent in which it is dissolved . Its fluorescence spectra and lifetimes have been measured in various organic solvents .科学的研究の応用

Chloroplast Biogenesis and Chlorophyll Synthesis : DV PChlide is a critical intermediate in the biosynthesis of chlorophyll, which is essential for photosynthesis in plants. It undergoes phototransformation to divinyl chlorophyllide, which is a key step in chlorophyll formation (Hanamoto & Castelfranco, 1983).

Molecular Structures Analysis : The divinyl structure of protochlorophyllide and its chlorophyllide photoreduction product has been ascertained through nuclear magnetic resonance spectroscopy and fast atom bombardment mass spectroscopy, providing insights into the chlorophyll biosynthetic pathway in higher plants (Wu & Rebeiz, 1984).

Detection in Higher Plants : DV PChlide has been detected as a major component in the protochlorophyllide pool of etiolated higher plants, highlighting its prevalence and significance in plant development (Belanger & Rebeiz, 1980).

Role in Photosynthetic Bacteria : In Rhodobacter capsulatus, a photosynthetic bacterium, DV PChlide pools were studied to understand the divinyl and monovinyl characteristics of protochlorophyllide and chlorophyllide, aiding in the broader comprehension of photosynthesis across different organisms (Suzuki & Bauer, 1995).

Enzymatic Reduction to Monovinyl Chlorophyllide : Research on [4-vinyl] chlorophyllide a reductase, an enzyme converting DV chlorophyllide a to monovinyl chlorophyllide a, has provided insights into the conversion of DV PChlide to monovinyl chlorophyll a, which is the main chlorophyll in green plants (Parham & Rebeiz, 1992).

Analytical and Preparative Applications : A high-performance liquid chromatography method developed for separating monovinyl- and divinyl-protochlorophyllides has applications in both analytical and preparative scale purification, useful in studying their properties and functions (Kruk & Myśliwa-Kurdziel, 2004).

Diverse Biological Activities : Chlorophyllides, synthesized from DV PChlide, exhibit various biological activities such as antimicrobial, antiviral, and antiproliferative activities. They are used extensively in food, medicine, and pharmaceutical applications (Wang et al., 2021).

作用機序

将来の方向性

Future research could focus on further understanding the functionality of the 8-vinyl reductases involved in the conversion of divinyl protochlorophyllide to monovinyl protochlorophyllide . Additionally, the creation of a synthetic microbe capable of harvesting energy from sunlight for the biosynthesis of molecules of choice is an exciting future direction .

特性

IUPAC Name |

magnesium;3-[11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-22-yl]propanoate;hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-9,12-14,31H,1-2,10-11H2,3-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBIPIDDNARELO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1=C(C2=C3C(C(=C4C3=NC(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)C=C)C)C=C)[O-])C(=O)OC)CCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30MgN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18433-30-2 | |

| Record name | 2,4-Divinylprotochlorophyllide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018433302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)

![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)